(S)-(-)-维拉帕米-d3 HCl(N-甲基-d3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

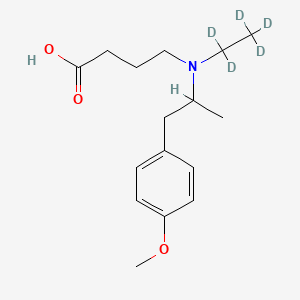

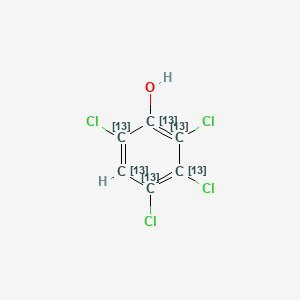

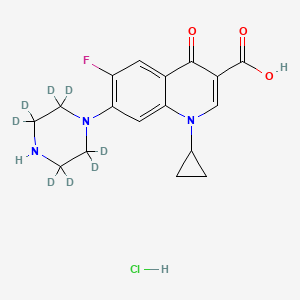

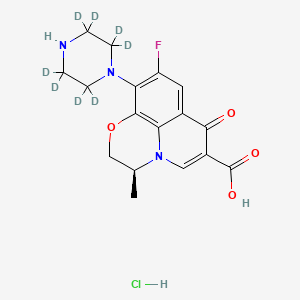

The compound is a deuterated version of Verapamil hydrochloride, which is a calcium channel blocker used in the treatment of hypertension, angina pectoris, and some types of arrhythmia . The “d3” indicates that three hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen. This is often done in the field of drug discovery to modify the drug’s properties .

Molecular Structure Analysis

The molecular structure of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be similar to that of Verapamil hydrochloride, with the exception that three hydrogen atoms are replaced by deuterium .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be expected to be similar to those of Verapamil hydrochloride, although the presence of deuterium may cause slight differences .科学研究应用

1. 药物制剂开发

(S)-(-)-维拉帕米-d3 HCl(N-甲基-d3)因其在药物制剂中的特性而受到研究。例如,Rojas 等人 (2013) 的一项研究重点开发维拉帕米盐酸盐的缓释基质片剂,使用聚合物的组合以实现 8 小时的体外释放曲线。这项研究对于设计提供受控药物释放的制剂至关重要。

2. 骨吸收研究

已经研究了维拉帕米对骨吸收的影响,特别是它对组织培养中 1α-羟基维生素 D3 刺激的骨吸收的影响。 Lerner 和 Gustafson (1982) 发现一定浓度的维拉帕米可以减少骨组织中矿物质的动员和有机基质的降解。这表明维拉帕米在骨骼健康中具有潜在的治疗应用。

3. 放射性药物合成

在放射药学领域,(Luurtsema 等人,2002) 优化并实现了 (R)-和 (S)-[11C] 维拉帕米合成的自动化。这项研究对于评估这两种对映异构体作为 P-糖蛋白功能的体内示踪剂至关重要,展示了该药物在先进医学成像技术中的效用。

4. 分析技术

(S)-(-)-维拉帕米-d3 HCl(N-甲基-d3)也是分析化学中关注的主题。 Demircan 等人 (2007) 研究了盐酸维拉帕米的电氧化行为,使用各种伏安技术测定其在药物和人血清中的含量。这有助于提高药物监测和分析的准确性和灵敏度。

5. 眼科研究

在眼科研究中,研究已经探讨了维拉帕米对眼睛健康的影响。例如,Erickson 等人 (1995) 发现维拉帕米引起人眼流出便利性呈剂量依赖性增加,表明在管理眼压方面具有潜在的治疗用途。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of key intermediates, and the deprotection of functional groups to yield the final product.", "Starting Materials": ["(S)-(-)-Verapamil", "HCl", "N-methyl-d3", "Sodium hydride", "Acetonitrile", "Methanol", "Diethyl ether", "Chloroacetyl chloride", "Sodium bicarbonate"], "Reaction": ["Step 1: Protect the hydroxyl group of (S)-(-)-Verapamil by reacting it with chloroacetyl chloride in the presence of sodium bicarbonate to yield the intermediate (S)-(-)-Verapamil-Cl.", "Step 2: Protect the amino group of N-methyl-d3 by reacting it with acetonitrile in the presence of sodium hydride to yield the intermediate N-methyl-d3-CH2CN.", "Step 3: React (S)-(-)-Verapamil-Cl with N-methyl-d3-CH2CN in the presence of sodium hydride and acetonitrile to yield the intermediate (S)-(-)-Verapamil-d3-CN.", "Step 4: Hydrolyze (S)-(-)-Verapamil-d3-CN using methanol and hydrochloric acid to yield the intermediate (S)-(-)-Verapamil-d3-OH.", "Step 5: Protect the hydroxyl group of (S)-(-)-Verapamil-d3-OH by reacting it with chloroacetyl chloride in the presence of sodium bicarbonate to yield the intermediate (S)-(-)-Verapamil-d3-Cl.", "Step 6: React (S)-(-)-Verapamil-d3-Cl with HCl in the presence of diethyl ether to yield the final product (S)-(-)-Verapamil-d3 HCl (N-methyl-d3)."] } | |

CAS 编号 |

1398112-33-8 |

分子式 |

C27H36D3ClN2O4 |

分子量 |

494.09 |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

36622-28-3 (unlabelled) |

同义词 |

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl |

标签 |

Verapamil Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。